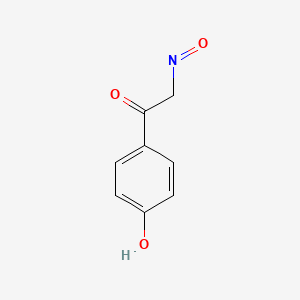
1-(2-Methylpropoxy)ethyl tribromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropoxy)ethyl tribromoacetate is an organic compound with the molecular formula C7H11Br3O3 It is a derivative of tribromoacetic acid and is characterized by the presence of a tribromoacetate group attached to a 1-(2-methylpropoxy)ethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropoxy)ethyl tribromoacetate typically involves the esterification of tribromoacetic acid with 1-(2-methylpropoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylpropoxy)ethyl tribromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tribromoacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new derivatives.
Hydrolysis: In the presence of water and a suitable catalyst, the ester bond can be hydrolyzed to yield tribromoacetic acid and 1-(2-methylpropoxy)ethanol.
Reduction: The tribromoacetate group can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Production of tribromoacetic acid and 1-(2-methylpropoxy)ethanol.
Reduction: Formation of less brominated or debrominated products.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpropoxy)ethyl tribromoacetate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(2-Methylpropoxy)ethyl tribromoacetate primarily involves its reactivity as an ester. Upon hydrolysis, it releases tribromoacetic acid, which can act as an alkylating agent. The molecular targets and pathways involved include:
Enzyme Inhibition: Tribromoacetic acid can inhibit enzymes by alkylating nucleophilic residues in the active site.
Cellular Pathways: The compound may interfere with cellular processes by modifying proteins and other biomolecules through alkylation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl tribromoacetate: Similar in structure but with an ethyl group instead of the 1-(2-methylpropoxy)ethyl group.
Methyl tribromoacetate: Contains a methyl group in place of the 1-(2-methylpropoxy)ethyl group.
Propyl tribromoacetate: Features a propyl group instead of the 1-(2-methylpropoxy)ethyl group.
Uniqueness
1-(2-Methylpropoxy)ethyl tribromoacetate is unique due to the presence of the 1-(2-methylpropoxy)ethyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
143414-14-6 |
|---|---|
Molekularformel |
C8H13Br3O3 |
Molekulargewicht |
396.90 g/mol |
IUPAC-Name |
1-(2-methylpropoxy)ethyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C8H13Br3O3/c1-5(2)4-13-6(3)14-7(12)8(9,10)11/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
SRXZUIJFZLXIBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(C)OC(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)

![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)






![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)

![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)


